![molecular formula C19H20ClNO2 B5777394 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is commonly referred to as CDPI and is a tetrahydroisoquinoline derivative. CDPI has been found to exhibit a range of biological activities, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wirkmechanismus
CDPI exerts its biological effects by inhibiting the activity of various enzymes and proteins. CDPI has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CDPI has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling. These inhibitory effects of CDPI on enzymes and proteins are responsible for its biological activities.
Biochemical and Physiological Effects:
CDPI has been found to exhibit a range of biochemical and physiological effects. CDPI has been shown to induce apoptosis, which is a programmed cell death mechanism. CDPI has also been found to inhibit cell proliferation and induce cell cycle arrest. Additionally, CDPI has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CDPI has several advantages for use in lab experiments. CDPI is a stable compound that can be easily synthesized in large quantities. CDPI is also soluble in a range of solvents, which makes it easy to use in various assays. However, CDPI has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for research on CDPI. One area of research is the development of more efficient synthesis methods for CDPI. Another area of research is the investigation of the potential therapeutic applications of CDPI in the treatment of various diseases. Additionally, research can be conducted to investigate the potential use of CDPI in combination with other drugs to enhance its therapeutic effects. Finally, further studies can be conducted to investigate the potential toxicity of CDPI and its effects on the environment.
Synthesemethoden
CDPI can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form the intermediate 4-chloro-3,5-dimethylphenyl acetate. The intermediate is then reacted with isoquinoline in the presence of a catalyst to form CDPI. This synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CDPI has been extensively studied for its potential therapeutic applications. Research has shown that CDPI exhibits anticancer, antifungal, and antibacterial activities. CDPI has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CDPI has been investigated for its potential use in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-9-17(10-14(2)19(13)20)23-12-18(22)21-8-7-15-5-3-4-6-16(15)11-21/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWLZAWHMAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
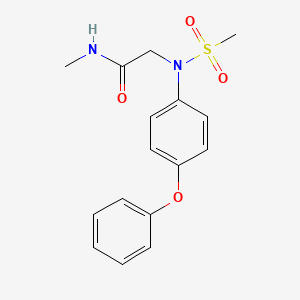
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
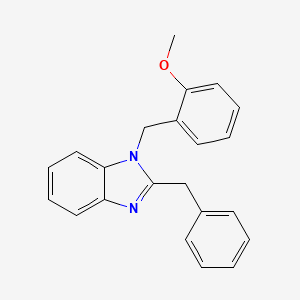
![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)

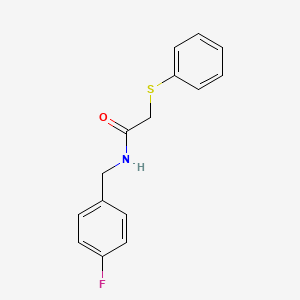
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
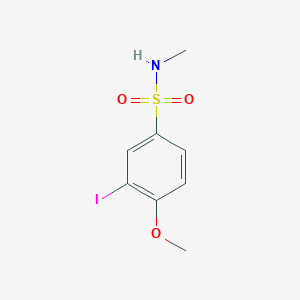
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
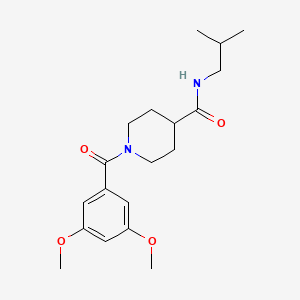
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)